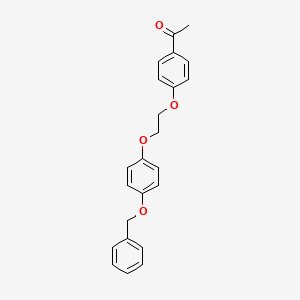

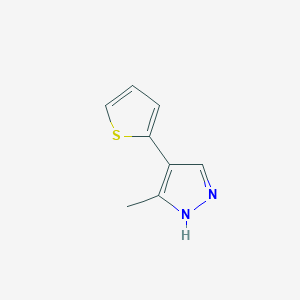

![molecular formula C11H14O4S B1288191 Acide 3-[(3,4-diméthoxyphényl)sulfanyl]propanoïque CAS No. 60169-56-4](/img/structure/B1288191.png)

Acide 3-[(3,4-diméthoxyphényl)sulfanyl]propanoïque

Vue d'ensemble

Description

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine

Dans le domaine médical, ce composé a été étudié pour son potentiel à induire l'expression du gène de la γ-globine . Ceci est particulièrement important dans le traitement des β-hémoglobinopathies et d'autres formes d'anémie, car il pourrait stimuler l'érythropoïèse in vivo, conduisant à la production de globules rouges .

Science des Matériaux

En science des matériaux, de tels composés peuvent être essentiels dans le développement de nouveaux matériaux polymères. Leur capacité à former des complexes avec des métaux, comme le cuivre (II), suggère une utilisation potentielle dans la création de nouveaux polymères de coordination avec des fonctionnalités spécifiques .

Pharmacologie

Pharmacologiquement, les propriétés du composé suggèrent son utilisation dans la conception et la synthèse de médicaments. Il pourrait servir de brique de construction pour la synthèse de molécules plus complexes avec un potentiel thérapeutique .

Chimie analytique

En chimie analytique, ce composé pourrait être utilisé comme étalon ou réactif dans les méthodes chromatographiques telles que la HPLC ou la LC-MS, aidant à l'identification et à la quantification de substances dans des mélanges complexes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Analyse Biochimique

Biochemical Properties

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and activity.

Cellular Effects

The effects of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism . For instance, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid can result in adaptive cellular responses, such as the upregulation of detoxification pathways and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activities and the regulation of gene expression . At high doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids . It interacts with enzymes such as aromatic-amino-acid aminotransferase, which catalyzes the transamination of aromatic amino acids. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its bioavailability and activity.

Subcellular Localization

3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. The subcellular localization of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is crucial for understanding its biochemical properties and mechanisms of action.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWIZKGQLSYPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596295 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60169-56-4 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

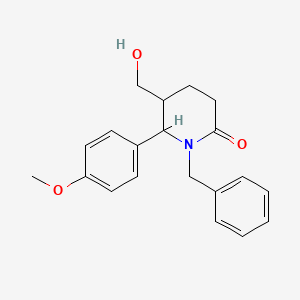

![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)

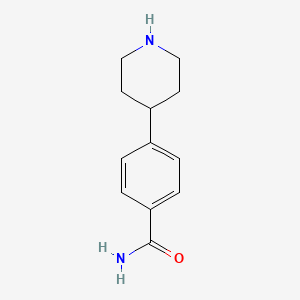

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)

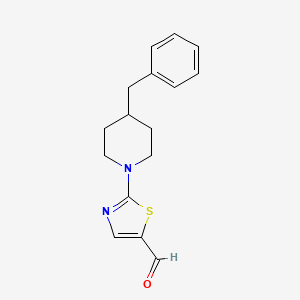

![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)

![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)

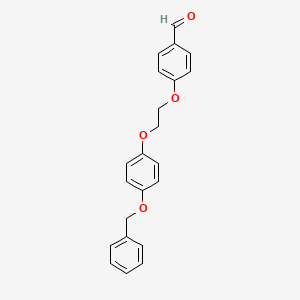

![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)